molecular formula C15H13BrO2S B1317064 Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate CAS No. 143427-20-7

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate

Cat. No.: B1317064
CAS No.: 143427-20-7
M. Wt: 337.2 g/mol
InChI Key: JFUMHZKTLNPVBH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate typically involves the reaction of 4-bromothiophenol with methyl 3-bromomethylbenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate can be compared with similar compounds such as:

This compound is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-[(4-bromophenyl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUMHZKTLNPVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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